molecular formula C9H10FN B6142901 (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1352571-83-5

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6142901
CAS No.: 1352571-83-5
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-SECBINFHSA-N
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Description

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 151.079727485 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Dopamine Receptor Agonists

One area of application is in the development of dopamine receptor agonists. A study described the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as potential D2-like dopamine receptor agonists. These compounds, including derivatives of the base chemical structure, demonstrated potential dopamine D2-like agonist profiles, which could have implications for treating conditions associated with dopamine receptor dysfunction, such as Parkinson's disease and schizophrenia (Di Stefano et al., 2005).

Analytical Chemistry and Chiral Resolution Reagents

In analytical chemistry, derivatives of "(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine" have been explored for their utility in chiral resolution. (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, for instance, has been used as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines, demonstrating its value in analytical methods for resolving and analyzing chiral mixtures (Rodríguez-Escrich et al., 2005).

Drug Development and Antitumor Activity

Another significant application is in drug development, especially in synthesizing compounds with antitumor activity. For example, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

G Protein-Coupled Receptor Agonists

Further research into G protein-coupled receptor (GPR) agonists has also highlighted compounds derived from "this compound" as potent drug-like candidates. A specific compound was identified as a promising GPR119 agonist, which could have implications for treating metabolic disorders like diabetes (Sakairi et al., 2012).

Properties

IUPAC Name

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651346
Record name (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864268-27-9
Record name (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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